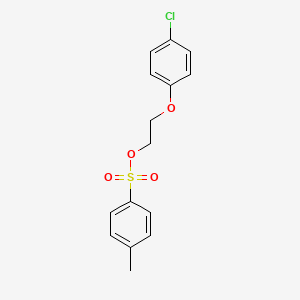
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H15ClO3S. It is characterized by the presence of a chlorophenoxy group and a methylbenzenesulfonate group. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 4-chlorophenol and 4-methylbenzenesulfonic acid.
Oxidation and reduction: The chlorophenoxy group can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Organic synthesis: It serves as a reagent and intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material science: It is employed in the preparation of polymers and other materials with specific properties.
Biological studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The chlorophenoxy group can interact with biological receptors or enzymes, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(4-chlorophenoxy)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: This compound has a benzyloxy group instead of a chlorophenoxy group, leading to different reactivity and applications.
4-Methylbenzenesulfonic acid esters: These compounds share the sulfonate group but differ in the alkyl or aryl groups attached, affecting their chemical behavior and uses.
Chlorophenoxy derivatives: Compounds with similar chlorophenoxy groups but different substituents can have varying biological and chemical properties
This compound stands out due to its unique combination of functional groups, making it versatile in both synthetic and research applications.
Eigenschaften
Molekularformel |
C15H15ClO4S |
|---|---|
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15ClO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
UJORGZWGHSKFTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















